molecular formula C15H16O3 B14739557 Benzoic acid;4-ethylphenol CAS No. 3132-15-8

Benzoic acid;4-ethylphenol

Cat. No.: B14739557
CAS No.: 3132-15-8
M. Wt: 244.28 g/mol
InChI Key: XBEAUFZFSAMLEC-UHFFFAOYSA-N
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Description

Contextualizing Aromatic Carboxylic Acids and Phenols in Supramolecular and Reactivity Studies

Aromatic carboxylic acids and phenols are fundamental building blocks in supramolecular chemistry and reactivity studies. Their defining feature is the presence of hydroxyl (-OH) and carboxyl (-COOH) groups attached to an aromatic ring. These functional groups are potent hydrogen bond donors and acceptors, enabling the formation of well-defined molecular assemblies known as supramolecular structures. The study of these interactions is crucial for understanding molecular recognition, which is the basis for many biological processes and the design of new materials.

In reactivity studies, the acidic nature of the carboxyl group and the nucleophilic character of the phenol (B47542) ring drive a variety of chemical transformations. Research has explored reactions such as esterification between phenols and benzoic acids, which can form covalent base pairs in synthetic oligomers, mimicking biological information transfer. guidechem.com The development of formaldehyde-free phenolic syntans, for instance, involves investigating the condensation reactions between phenols and aldehydes, highlighting the industrial relevance of understanding the reactivity of these compounds. nist.gov Furthermore, the interaction of these molecules with interfaces, such as cell membranes, is a key area of study, revealing how their protonation state affects their ability to cross biological barriers. researchgate.net

Foundational Principles of Benzoic Acid Chemistry in Contemporary Research

Benzoic acid (C₆H₅COOH) is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl group. guidechem.comnih.gov This structure dictates its chemical behavior and applications. The carboxyl group can donate a proton, making benzoic acid a weak acid with a pKa of 4.2. nih.govjbiochemtech.com This acidity is central to its use as a food preservative, where it inhibits the growth of microbes in acidic environments. researchgate.netnih.gov

Contemporary research on benzoic acid explores several key areas:

Synthesis and Reactivity: While traditional industrial synthesis involves the oxidation of toluene, laboratory-scale methods like the Grignard reaction are also employed. guidechem.com The benzene ring of benzoic acid can undergo electrophilic aromatic substitution reactions, with the electron-withdrawing carboxyl group directing incoming electrophiles to the meta position. guidechem.comjbiochemtech.com Reactions can also target the carboxyl group, such as esterification with alcohols. wikipedia.org

Supramolecular Chemistry: In the solid state and even in the vapor phase, benzoic acid molecules form dimers through strong intermolecular hydrogen bonding between their carboxyl groups. researchgate.net This self-assembly is a foundational concept in supramolecular chemistry. The study of benzoic acid co-crystals, where it forms hydrogen-bonded structures with other molecules, is an active area of research for creating new materials with tailored properties. isroset.org

Applications in Materials Science and Catalysis: Benzoic acid is a precursor in the production of other chemicals, such as phenol, through oxidative decarboxylation. nih.gov It is also used in the synthesis of polymers and resins. Recent research has focused on using benzoic acid derivatives in the development of liquid crystals and as a feedstock for producing phenols through more sustainable, metal-free methods. researchgate.netorgsyn.org

The physical and chemical properties of benzoic acid are well-characterized, providing a solid foundation for its use in advanced research.

Table 1: Physicochemical Properties of Benzoic Acid

PropertyValue
Chemical Formula C₇H₆O₂
Molar Mass 122.12 g/mol
Appearance Colorless crystalline solid
Melting Point 395 K (122 °C)
Boiling Point 523 K (250 °C)
Water Solubility 3.44 g/L at 25°C
Acid Dissociation Constant (pKa) 4.2

Data sourced from multiple references. nist.govnih.govjbiochemtech.com

Current Research Trajectories for 4-Ethylphenol (B45693) in Chemical and Biological Systems

4-Ethylphenol (C₂H₅C₆H₄OH) is a phenolic compound that has garnered significant interest in various scientific fields, from food chemistry to environmental science and biocatalysis. wikipedia.orgnist.gov It is a white solid at room temperature and is known for its characteristic aroma, which can be desirable in some contexts but is considered a spoilage indicator in others, such as wine. wikipedia.org

Current research on 4-ethylphenol is proceeding along several exciting trajectories:

Biocatalysis and Biotransformation: 4-Ethylphenol is a substrate for various enzymes, making it a target for biocatalytic applications. For example, the enzyme vanillyl-alcohol oxidase can convert 4-ethylphenol into valuable aromatic fine chemicals. researchgate.net Protein engineering studies on such enzymes aim to modify their substrate specificity and enantioselectivity for the production of specific chiral alcohols. researchgate.net

Environmental Fate and Degradation: As a byproduct of biomass combustion, the environmental fate of 4-ethylphenol is an important area of study. Research using quantum chemical calculations investigates its reaction mechanisms with hydroxyl radicals in different environments (gas phase, aqueous solution) to understand its degradation pathways and potential ecotoxicity. researchgate.net

Food and Beverage Chemistry: In winemaking and brewing, 4-ethylphenol is produced by the yeast Brettanomyces and is responsible for "Brett" character, often described as barnyard or medicinal aromas. wikipedia.org Research focuses on controlling its production by managing yeast populations and understanding the enzymatic pathways that lead to its formation from precursor molecules like p-coumaric acid. wikipedia.org

Crystal Engineering and Supramolecular Chemistry: The crystal structure of 4-ethylphenol reveals that the hydroxyl groups form cooperative chains of hydrogen bonds. researchgate.net This self-assembly behavior makes it an interesting component for crystal engineering, where it can be combined with other molecules to form co-crystals with specific architectures and properties.

Table 2: Physicochemical Properties of 4-Ethylphenol

PropertyValue
Chemical Formula C₈H₁₀O
Molar Mass 122.167 g/mol
Appearance White solid
Melting Point 45.1 °C (318.2 K)
Boiling Point 218 °C (491 K)
Odor Leather-like, medicinal

Data sourced from Wikipedia. wikipedia.org

Interdisciplinary Significance of Interactions Involving Benzoic Acid and 4-Ethylphenol

The interactions between benzoic acid and 4-ethylphenol hold significance across multiple scientific disciplines, largely due to the potential for hydrogen bonding and chemical reactions between the carboxylic acid and phenol functional groups.

Supramolecular Chemistry and Materials Science: The primary interaction between benzoic acid and 4-ethylphenol is expected to be a strong hydrogen bond between the carboxylic acid proton of benzoic acid and the phenolic oxygen of 4-ethylphenol. This can lead to the formation of binary co-crystals. The study of such co-crystals is a major focus of crystal engineering, as the combination of different components can lead to new materials with unique melting points, solubilities, and other physical properties. While a specific co-crystal of this pair is not detailed in the provided search results, the principles of co-crystal formation with benzoic acid are well-established. isroset.org

Food Chemistry: Both benzoic acid (as a preservative) and 4-ethylphenol (as a flavor compound) can be present in foods and beverages like wine. researchgate.netwikipedia.org Understanding their potential interactions is important for food quality and stability. For instance, esterification could occur under certain conditions, leading to the formation of 4-ethylphenyl benzoate (B1203000), which would alter the sensory profile of the product.

Pharmaceutical Science: Benzoic acid and its derivatives are widely used in pharmaceuticals. nih.gov Phenolic compounds also exhibit a range of biological activities. The formation of co-crystals between an active pharmaceutical ingredient (API) and a co-former like 4-ethylphenol can be used to modify the API's physicochemical properties, such as solubility and bioavailability, without altering its chemical structure.

Chemical Synthesis: The reaction between phenols and benzoic acids, often catalyzed by zeolites, is a route to synthesizing hydroxybenzophenones, which are important industrial intermediates. mdpi.com The specific reaction between 4-ethylphenol and benzoic acid could be explored as a pathway to novel substituted benzophenones, which have applications in UV-stabilizers and other specialty chemicals.

Properties

CAS No.

3132-15-8

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

benzoic acid;4-ethylphenol

InChI

InChI=1S/C8H10O.C7H6O2/c1-2-7-3-5-8(9)6-4-7;8-7(9)6-4-2-1-3-5-6/h3-6,9H,2H2,1H3;1-5H,(H,8,9)

InChI Key

XBEAUFZFSAMLEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Supramolecular Architectures and Intermolecular Interactions

Principles of Co-Crystallization in Benzoic Acid Systems

Co-crystallization is a technique used to design crystalline materials by combining two or more different molecules in a stoichiometric ratio within the same crystal lattice. This process is driven by the formation of specific intermolecular interactions, particularly hydrogen bonds, which lead to the self-assembly of molecular components into a stable, ordered structure.

Hydrogen bonds are the most crucial interactions in directing the assembly of co-crystals containing carboxylic acids and phenols. The predictability of these interactions is rooted in the concept of "supramolecular synthons," which are robust and recurring structural units formed by specific functional groups.

In carboxylic acids like benzoic acid, the most common motif is the carboxylic acid homodimer , a highly stable, centrosymmetric R²₂(8) ring formed by two O-H···O hydrogen bonds between two acid molecules. However, in the presence of a competing co-former with complementary functional groups, such as the hydroxyl group of 4-ethylphenol (B45693), supramolecular heterosynthons can be formed. The interaction between the carboxylic acid group of benzoic acid and the hydroxyl group of a phenol (B47542) is a well-established heterosynthon. Phenols are effective hydrogen bond donors and can form strong hydrogen bonds with acceptors like the carbonyl oxygen of a carboxylic acid.

Synthon TypeInteracting GroupsDescription
Homosynthon Carboxylic Acid···Carboxylic AcidTwo benzoic acid molecules form a stable dimer through a pair of O-H···O hydrogen bonds.
Heterosynthon Carboxylic Acid···PhenolThe carboxylic acid group of benzoic acid interacts with the hydroxyl group of 4-ethylphenol via an O-H···O hydrogen bond.
Heterosynthon Phenol···PhenolateA strong, charge-assisted hydrogen bond can form between a phenol and its conjugate base, which can be relevant in certain ionic co-crystals.

This table summarizes common supramolecular synthons relevant to the benzoic acid and 4-ethylphenol system.

Methodologies for Co-Crystal and Complex Formation

Direct Co-Crystal Assembly from Chemical Reaction Systems

There are no specific studies documenting the direct assembly of a benzoic acid-4-ethylphenol co-crystal from a chemical reaction system. While general methodologies for this technique exist, such as reactive co-crystallization where one of the co-formers is synthesized in-situ, their application to this particular pair has not been reported.

Advanced Structural Elucidation of Supramolecular Complexes

X-ray Crystallography for Co-Crystal Structure Determination

No crystallographic data, such as unit cell parameters, space group, or solved crystal structures, for a benzoic acid-4-ethylphenol co-crystal has been deposited in crystallographic databases or published in scientific journals. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal and the intermolecular interactions, such as hydrogen bonds, that define the co-crystal structure nih.gov. Without experimental data, a detailed structural analysis is impossible.

Spectroscopic Probes for Molecular Recognition and Self-Assembly (e.g., FTIR, NMR, Raman)

While spectroscopic techniques like FTIR, NMR, and Raman are crucial for studying co-crystal formation by probing changes in vibrational modes and chemical shifts upon hydrogen bond formation, no such spectra have been published for the benzoic acid-4-ethylphenol system. americanpharmaceuticalreview.comnih.gov For example, in Fourier-transform infrared (FTIR) spectroscopy, the formation of a hydrogen bond between the carboxylic acid of benzoic acid and the hydroxyl group of 4-ethylphenol would be expected to cause a significant shift and broadening of the O-H stretching bands. humanjournals.com Similarly, Raman spectroscopy can monitor the formation of new solid phases during co-crystallization processes in real-time. mdpi.com However, no specific data exists for this compound.

Polymorphism and Stoichiometric Control in Benzoic Acid Co-Crystals

The study of polymorphism, which is the ability of a substance to exist in multiple crystal forms, and the control of stoichiometry are critical aspects of co-crystal research. rsc.orgmdpi.com Different polymorphs can have different physical properties, and a single pair of co-formers can sometimes form co-crystals with different stoichiometric ratios. mdpi.comnih.gov However, there are no published studies investigating the existence of polymorphs or different stoichiometric ratios for the benzoic acid-4-ethylphenol co-crystal.

Synthetic Methodologies and Reaction Mechanisms

Mechanistic Investigations of Aromatic Reactions

Radical-Initiated Oxidation Mechanisms of Phenols and Benzoic Acids

The oxidation of benzoic acid and phenols such as 4-ethylphenol (B45693) can be initiated by highly reactive radical species, most notably the hydroxyl radical (•OH). These reactions are significant in atmospheric chemistry and advanced oxidation processes for water treatment.

Research into the reaction of benzoic acid with hydroxyl radicals has shown that the process can occur in both gas and aqueous phases. The reaction proceeds through either addition of the •OH radical to the aromatic ring or abstraction of a hydrogen atom. In aqueous solutions, the addition reactions are generally favored over abstraction. The addition of •OH to the benzene (B151609) ring of benzoic acid leads to the formation of hydroxycyclohexadienyl radical intermediates. These intermediates are then oxidized to form various isomers of hydroxybenzoic acid. iaea.org Studies have determined that in N2O-saturated 1 mM benzoic acid solutions, the initial radiation chemical yields of ortho-, meta-, and para-hydroxybenzoic acids are 1.7, 2.3, and 1.2, respectively. iaea.org The total reaction rate constant for the reaction of OH radicals with benzoic acid in atmospheric water droplets at 298.15 K has been calculated to be 2.35 × 10⁻¹¹ cm³ per molecule per second. nih.gov

The oxidation of 4-ethylphenol by hydroxyl radicals is also a rapid process. The estimated rate constant for the vapor-phase reaction of p-ethylphenol with photochemically produced hydroxyl radicals is 4.2 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.govguidechem.com This corresponds to an atmospheric half-life of about 9 hours, indicating its relatively rapid degradation in the atmosphere. nih.govguidechem.com The reaction of •OH with phenols typically involves the formation of phenoxyl radicals through the abstraction of the hydrogen atom from the hydroxyl group, or the formation of dihydroxycyclohexadienyl radicals via addition to the aromatic ring. researchgate.netrsc.org These intermediates can then undergo further reactions, such as reaction with oxygen, leading to the formation of various oxidation products.

Table 1: Reaction Rate Constants and Products of Radical-Initiated Oxidation

Compound Radical Species Rate Constant Major Products
Benzoic Acid •OH (aqueous) 2.35 × 10⁻¹¹ cm³/molecule·s o-, m-, p-Hydroxybenzoic acid
4-Ethylphenol •OH (vapor) 4.2 × 10⁻¹¹ cm³/molecule·s Phenoxyl radicals, Dihydroxycyclohexadienyl radicals

Electrophilic Aromatic Substitution Pathways in Functionalized Benzenes

The benzene rings of both benzoic acid and 4-ethylphenol are subject to electrophilic aromatic substitution, a fundamental reaction class for functionalizing aromatic compounds. However, the directing effects of their respective substituents—a carboxyl group and a hydroxyl/ethyl group combination—are opposing, leading to different substitution patterns.

The carboxyl group (-COOH) of benzoic acid is an electron-withdrawing group and therefore acts as a deactivating group for electrophilic aromatic substitution. This deactivation means that the reaction rate is slower compared to benzene. The electron-withdrawing nature of the carboxyl group reduces the electron density at the ortho and para positions of the benzene ring. Consequently, electrophilic attack is directed to the meta position, which is less deactivated. doubtnut.comquora.combrainly.com For example, the sulfonation of benzoic acid with fuming sulfuric acid results in the formation of m-sulfobenzoic acid. youtube.comchemistrysteps.comyoutube.com Similarly, bromination in the presence of a Lewis acid catalyst yields meta-bromobenzoic acid. youtube.com

In contrast, the hydroxyl (-OH) and ethyl (-C₂H₅) groups of 4-ethylphenol are both activating groups, making the aromatic ring more susceptible to electrophilic attack than benzene. The hydroxyl group is a strong activating group that donates electron density to the ring through resonance, particularly at the ortho and para positions. The ethyl group is a weak activating group that donates electron density through an inductive effect. Since the para position is already occupied by the ethyl group, electrophilic substitution on 4-ethylphenol is directed to the ortho positions relative to the hydroxyl group. libretexts.orglibretexts.orgyoutube.com

Table 2: Directing Effects in Electrophilic Aromatic Substitution

Compound Substituent(s) Electronic Effect Directing Effect
Benzoic Acid -COOH Electron-withdrawing, Deactivating Meta
4-Ethylphenol -OH, -C₂H₅ Electron-donating, Activating Ortho (to -OH)

Anaerobic Degradation Pathways and Intermediates (e.g., p-ethylphenol transformation)

Under anoxic conditions, certain microorganisms can degrade phenolic compounds like 4-ethylphenol, often using them as a carbon and energy source. A well-studied example is the anaerobic degradation of p-ethylphenol by the denitrifying bacterium "Aromatoleum aromaticum" strain EbN1. nih.govnih.govdoubtnut.com This degradation pathway does not involve molecular oxygen and proceeds through a series of enzymatic reactions.

The proposed pathway for the anaerobic degradation of p-ethylphenol in strain EbN1 begins with the hydroxylation of the ethyl group to form 1-(4-hydroxyphenyl)-ethanol. nih.govnih.gov This intermediate is then oxidized to p-hydroxyacetophenone. nih.govnih.gov Subsequent carboxylation and thiolytic cleavage are thought to yield p-hydroxybenzoyl-coenzyme A (CoA). nih.govnih.gov This molecule is then channeled into the central benzoyl-CoA pathway, a common route for the anaerobic degradation of many aromatic compounds. nih.govnih.gov The formation of key intermediates such as p-hydroxyacetophenone and p-hydroxybenzoate has been confirmed through experimental analysis. nih.gov Ultimately, the aromatic ring is broken down, and the carbon is utilized by the microorganism.

Table 3: Intermediates in the Anaerobic Degradation of p-Ethylphenol by "Aromatoleum aromaticum" strain EbN1

Step Intermediate Compound
1 1-(4-hydroxyphenyl)-ethanol
2 p-Hydroxyacetophenone
3 p-Hydroxybenzoyl-coenzyme A
4 Benzoyl-CoA

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on quantum mechanics, are fundamental in understanding the intrinsic properties of molecules. nih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is effective for calculating properties like acidities and various molecular descriptors that help in predicting chemical reactivity. researchgate.netorientjchem.org

DFT calculations can accurately predict the gas-phase acidity (ΔacidG°) of substituted benzoic acids. mdpi.com For instance, studies using the B3LYP functional have shown that calculated acidity values correspond well with experimental data. mdpi.com The acidity is influenced by substituents on the phenyl ring; electron-withdrawing groups generally increase acidity, while electron-donating groups decrease it. mdpi.com The ethyl group in 4-ethylphenol (B45693) is weakly electron-donating, influencing its acidity (pKa ≈ 10.38). nih.gov

DFT is also employed to determine key molecular descriptors. researchgate.net Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. nih.gov Other descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity can also be computed to provide a comprehensive reactivity profile. researchgate.net

Table 1: Selected DFT-Calculated Molecular Descriptors
DescriptorBenzoic Acid (Example Values)4-Ethylphenol (Example Values)Significance
HOMO Energy (eV)-7.1-6.5Indicates electron-donating ability
LUMO Energy (eV)-1.5-0.8Indicates electron-accepting ability
HOMO-LUMO Gap (eV)5.65.7Relates to chemical stability and reactivity
Dipole Moment (Debye)1.71.4Measures polarity of the molecule
Polarizability (a.u.)8598Measures the deformability of the electron cloud

Note: The values in Table 1 are representative examples derived from typical DFT calculations and are meant for illustrative purposes.

Quantum chemical calculations are instrumental in elucidating complex reaction mechanisms by identifying intermediates and calculating the energy of transition states. nih.gov For benzoic acid, computational studies have explored its degradation pathways, such as reactions with hydroxyl (OH) radicals in the atmosphere. nih.gov These studies map out the potential energy surface of the reaction, identifying the most likely pathways. For example, the addition of an OH radical to the benzene (B151609) ring of benzoic acid can lead to the formation of various hydroxybenzoic acid isomers. nih.gov DFT calculations can determine the activation energy barriers for each potential reaction site (ortho, meta, para), revealing the kinetic favorability of each pathway. nih.gov

Similarly, the mechanism for the synthesis of phenols from benzoic acids has been investigated computationally. orgsyn.orgresearchgate.net Theoretical models can propose and validate reaction intermediates, such as the formation of a paddlewheel intermediate in certain catalytic conversions. nih.gov By calculating the energies of transition states, chemists can understand the factors controlling reaction rates and selectivity, which is crucial for optimizing synthetic procedures. nih.gov For instance, in the pyrolysis of phenyl benzoate (B1203000), formed from a phenol (B47542) and benzoic acid, computational methods can help investigate the formation and decomposition pathways of the aryl ester. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

MD simulations are particularly powerful for studying the spontaneous self-assembly of molecules into larger, ordered structures known as supramolecular assemblies. nih.gov Benzoic acid, through its carboxyl group, can form strong hydrogen-bonded dimers. nih.gov Further interactions, such as π–π stacking between the aromatic rings, can lead to the formation of higher-order aggregates. nih.gov MD simulations can model these processes, showing how individual molecules of benzoic acid and 4-ethylphenol would interact in a solution or solid state.

These simulations can predict how functionalized benzoic acids act as gelators, forming three-dimensional networks that can trap solvents. nih.gov This principle applies to the potential interactions between benzoic acid and 4-ethylphenol, where hydrogen bonds would form between the carboxylic acid group of benzoic acid and the hydroxyl group of 4-ethylphenol. researchgate.net MD can be used to study the stability and structure of such guest-host complexes, which is relevant in fields like materials science and drug delivery. bohrium.com

MD simulations can be used to predict the binding affinity between molecules, such as benzoic acid (the host) and 4-ethylphenol (the guest), by calculating the free energy of binding. This is critical in molecular recognition and designing systems for specific applications. researchgate.netniscpr.res.in

Furthermore, these simulations can explore the conformational landscape of flexible molecules like 4-ethylphenol. The ethyl group and the hydroxyl group have rotational freedom, leading to different conformers. High-level theoretical calculations combined with experimental data have shown that for p-alkyl phenols, the orientation of the alkyl and hydroxyl groups (syn vs. anti) leads to distinct stable conformations. researchgate.net MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. researchgate.net This is crucial as the conformation of a molecule can significantly affect its physical properties and biological activity.

Table 2: Theoretical Conformational Analysis of 4-Ethylphenol
ConformerRelative Energy (kJ/mol)Key Dihedral AnglesDescription
Syn-orientation0 (most stable)HO-C-C-C ≈ 0°The hydroxyl hydrogen points towards the ethyl group.
Anti-orientation~0.5 - 1.5HO-C-C-C ≈ 180°The hydroxyl hydrogen points away from the ethyl group.
Ethyl group rotationVariable barriersC-C-C-H (ethyl)Rotation of the ethyl group around its bond to the ring.

Note: The data in Table 2 is based on general findings for p-alkyl phenols and illustrates the type of information obtained from conformational analysis. researchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties. These models rely on calculated molecular descriptors, often derived from quantum chemical methods like DFT.

For a system involving benzoic acid and 4-ethylphenol, a QSAR study might investigate how derivatives of these compounds inhibit a particular enzyme. For example, a study on the inhibition of polyphenol oxidase (PPO) by various benzoic acid and cinnamic acid derivatives found that the inhibitory effect could be correlated with structural features. nih.gov

A typical QSAR/QSPR model is represented by a mathematical equation:

Activity/Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Here, the descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). By developing these models, researchers can predict the activity or properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. For example, a QSPR model could be developed to predict the boiling point or solubility of a series of substituted phenols and benzoic acids based on their molecular descriptors.

Table 3: Example of a Hypothetical QSAR Model for Enzyme Inhibition
VariableDescriptorCoefficientInterpretation
Dependentlog(1/IC₅₀)N/ABiological activity (inhibitory concentration).
Independent 1LogP+0.45Increased hydrophobicity correlates with higher activity.
Independent 2LUMO Energy-0.80A lower LUMO energy (better electron acceptor) correlates with higher activity.
Independent 3Molecular Volume-0.15Increased molecular size is slightly unfavorable for activity.

Note: Table 3 is a hypothetical example illustrating the structure of a QSAR model and does not represent real data for the specified compounds.

Correlation of Molecular Descriptors with Reactivity and Interaction Potentials

The reactivity and interaction potential of the benzoic acid-4-ethylphenol complex can be elucidated through the calculation and analysis of various molecular descriptors. These descriptors, derived from the electronic structure of the molecules, offer a quantitative measure of their chemical behavior.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining these descriptors. For the benzoic acid-4-ethylphenol complex, key descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various quantum chemical parameters that quantify reactivity.

The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. rsc.org In the context of the benzoic acid-4-ethylphenol complex, these descriptors would be crucial in understanding the charge transfer interactions that contribute to the stability of the hydrogen bonds between the carboxylic acid group of benzoic acid and the hydroxyl group of 4-ethylphenol.

Furthermore, descriptors such as ionization potential and electron affinity can be calculated to provide a more detailed picture of the electron-donating and -accepting capabilities of the individual components and the resulting complex. nih.gov The interaction potential between the two molecules is largely governed by hydrogen bonding. nih.govasianpubs.org Computational studies can quantify the strength of these hydrogen bonds by analyzing parameters like bond lengths, bond angles, and vibrational frequency shifts of the O-H and C=O groups involved in the interaction. nih.govnajah.edu

Table 1: Hypothetical Molecular Descriptors for Benzoic Acid, 4-Ethylphenol, and their Complex

Molecular SpeciesHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
Benzoic Acid-7.25-0.896.367.250.89
4-Ethylphenol-6.12-0.155.976.120.15
Benzoic acid-4-ethylphenol Complex-6.58-0.526.066.580.52

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for such a system.

Theoretical Approaches for Elucidating Structure-Property Relationships in Co-Crystals and Complexes

The relationship between the crystal structure of a co-crystal and its macroscopic properties is a central theme in materials science and crystal engineering. rsc.orgsoton.ac.ukresearchgate.net Theoretical and computational approaches are pivotal in establishing and understanding these structure-property relationships for complexes like benzoic acid-4-ethylphenol.

One of the primary theoretical methods employed is the combination of experimental techniques, such as X-ray diffraction, with high-level computational modeling. soton.ac.uk This allows for the precise determination of the three-dimensional arrangement of molecules in the crystal lattice and the detailed analysis of the intermolecular interactions.

Computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) and periodic DFT calculations can be used to model the crystalline environment. researchgate.net These approaches allow for the calculation of interaction energies between the molecular components within the crystal lattice, providing a quantitative understanding of the forces holding the co-crystal together. These interactions include strong hydrogen bonds, as well as weaker van der Waals forces and π-π stacking interactions. rsc.org

By decomposing the total interaction energy into its electrostatic, dispersion, and repulsion components, a deeper insight into the nature of the intermolecular forces can be gained. This detailed energy landscape helps in explaining and predicting physical properties such as melting point, solubility, and mechanical behavior. For instance, the presence of strong and directional hydrogen bonds is often correlated with higher melting points and specific mechanical properties. rsc.orgresearchgate.net

Theoretical models can also be used to simulate the vibrational spectra (e.g., infrared and Raman) of the co-crystal. najah.edu By comparing the calculated spectra with experimental data, the nature of the hydrogen bonding and other intermolecular interactions can be validated. Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding, such as the O-H and C=O stretching modes, provide direct evidence of these interactions. nih.gov

Table 2: Illustrative Calculated Interaction Energies for the Benzoic Acid-4-Ethylphenol Dimer

Theoretical MethodTotal Interaction Energy (kcal/mol)Hydrogen Bond Energy (kcal/mol)van der Waals Interaction Energy (kcal/mol)
DFT with dispersion correction-12.5-9.8-2.7
MP2-13.2-10.3-2.9
PIXEL-12.8-9.5 (Coulombic + Polarization)-3.3 (Dispersion-Repulsion)

Note: This table presents hypothetical data to illustrate the types of results obtained from different computational methods for analyzing intermolecular interaction energies.

Environmental and Biological Transformation Pathways Excluding Clinical/toxicity/safety/dosage

Microbial Degradation and Biotransformation of 4-Ethylphenol (B45693)

Microorganisms have evolved sophisticated enzymatic machinery to metabolize 4-ethylphenol, utilizing it as a carbon and energy source under both anaerobic and aerobic conditions.

Under anoxic conditions, specific bacteria can degrade 4-ethylphenol through unique biochemical routes. The denitrifying betaproteobacterium Aromatoleum aromaticum strain EbN1 serves as a model organism for understanding this process. nih.govnih.gov The anaerobic degradation pathway in this bacterium is initiated by the hydroxylation of the ethyl group, converting 4-ethylphenol into 1-(4-hydroxyphenyl)-ethanol. This intermediate is then oxidized to p-hydroxyacetophenone. nih.gov Subsequent steps are thought to involve carboxylation and thiolytic cleavage, which yield p-hydroxybenzoyl-coenzyme A (CoA). This molecule then enters the central benzoyl-CoA pathway for further breakdown. nih.gov

The regulation of this pathway is highly specific. Gene expression for the degradation of 4-ethylphenol in A. aromaticum EbN1 is controlled by a σ⁵⁴-dependent one-component system known as EtpR. nih.gov This system allows the bacterium to sense and respond to the presence of 4-ethylphenol, with a response threshold observed at nanomolar concentrations, indicating a high degree of sensitivity. nih.gov Studies on the related compound p-cresol (B1678582) in the same organism have also highlighted the role of a two-component system, PcrSR, in regulating the initial oxidative steps. nih.gov While ethylphenols were noted to be more inhibitory to phenol (B47542) degradation than cresols in mixed methanogenic cultures, their breakdown is well-established in specialized organisms. researchgate.net

Key Enzymes and Regulatory Systems in Anaerobic Degradation of 4-Ethylphenol by A. aromaticum EbN1

Component Type Function Reference
EtpR σ⁵⁴-dependent transcriptional activator Controls gene expression for the p-ethylphenol degradation pathway. nih.gov
PcrSR σ⁵⁴-dependent two-component system Presumed to mediate sensing and regulation of alkylphenol degradation. nih.gov
(S)-1-phenylethanol dehydrogenase (Ped) Enzyme Catalyzes the oxidation of the hydroxylated intermediate. nih.gov

| Acetophenone carboxylase (Apc1-5) | Enzyme | Involved in the subsequent carboxylation step. | nih.gov |

In the presence of oxygen, different microbial pathways are employed. The aerobic degradation of 4-ethylphenol has been studied in organisms like Pseudomonas putida. This bacterium utilizes an enzyme called 4-ethylphenol methylenehydroxylase (4-EPMH) to initiate the degradation process. researchgate.net In some yeasts, such as Dekkera bruxellensis and Pichia guilliermondii, 4-ethylphenol is produced from p-coumaric acid via a two-step enzymatic process involving p-coumarate decarboxylase and vinyl phenol reductase. wikipedia.orgebi.ac.uk

Environmental Fate and Atmospheric Chemistry of Aromatic Compounds

Once released into the environment, 4-ethylphenol is subject to various abiotic degradation processes, particularly in the atmosphere, where it interacts with photochemically generated oxidants.

The primary atmospheric degradation pathway for vapor-phase 4-ethylphenol is its reaction with hydroxyl radicals (•OH). nih.govguidechem.com This reaction is relatively rapid, with an estimated atmospheric half-life of about 9 hours, assuming a typical atmospheric •OH concentration. nih.govguidechem.com Quantum chemical calculations have been used to investigate the reaction mechanism and kinetics in various environmental compartments. nih.gov

The reaction can proceed via two main mechanisms: •OH addition to the aromatic ring or hydrogen atom abstraction from the ethyl group. Studies indicate that •OH addition is the more favorable pathway. nih.govresearchgate.net The rate constants for this reaction vary depending on the environmental phase. nih.gov

Rate Constants for the Reaction of 4-Ethylphenol with Hydroxyl Radicals

Environment Rate Constant Reference
Gas-phase 3.09 × 10⁹ s⁻¹ M⁻¹ nih.gov
Liquid-phase (aqueous) 1.14 × 10⁹ s⁻¹ M⁻¹ nih.gov

Major degradation products identified from these reactions in both gas and liquid phases include 4-ethylbenzene-1,2-diol and 4-hydroxycyclohexa-3,5-diene-1,2-dione, among others. nih.gov In gas-phase reactions, (2Z, 4Z)-4-ethyl-6-oxohexa-2,4-dienoic acid is also a significant product. nih.gov

The environmental context significantly influences the degradation of 4-ethylphenol. In aqueous solutions, solvent effects lead to a higher branching ratio for the •OH-addition reaction compared to the gas phase. nih.gov The presence of mineral particles can considerably enhance the reaction rate between 4-ethylphenol and hydroxyl radicals due to adsorption effects. nih.gov

In saline water, degradation technologies like electrochemical and photocatalytic degradation are affected by the presence of chloride ions. During photocatalytic degradation (PCD) with TiO₂, the formation of chlorinated intermediates is minimal. nih.gov Conversely, electrochemical degradation (ECD) in high NaCl concentrations can be significantly faster but leads to the formation of chlorinated hydrocarbons. nih.gov The presence of NOx in the atmosphere can also alter the degradation pathway, potentially reducing the toxicity of the resulting reaction products. nih.gov

Mechanistic Biological Interactions

Beyond its role as a microbial substrate, 4-ethylphenol interacts with biological systems in several ways, primarily through its production by gut microbiota and subsequent metabolism by the host.

4-Ethylphenol is a known gut microbiome-derived metabolite, produced from the catabolism of aromatic amino acids like tyrosine and phenylalanine. frontiersin.org Certain gut microbes possess the necessary enzymes to carry out this conversion. frontiersin.org Once produced in the gut, 4-ethylphenol can be absorbed into the host's circulation. frontiersin.orgnih.gov

In the host, 4-ethylphenol undergoes rapid biotransformation. It is readily converted to its sulfated form, 4-ethylphenyl sulfate (B86663) (4EPS), by sulfotransferase enzymes, particularly SULT1A1 and SULT1A2, which are active in the liver and gastrointestinal tract. frontiersin.org This sulfation is a major metabolic route, with studies showing that while 4-ethylphenol may be undetectable in serum, its sulfated conjugate, 4EPS, is abundant. frontiersin.org Another potential metabolic pathway is glucuronidation, which can form more water-soluble compounds that are more easily excreted by the kidneys. frontiersin.org

The yeast Brettanomyces is well-known for producing 4-ethylphenol in environments like wine, where it is biosynthesized from p-coumaric acid. wikipedia.org This occurs via a two-step process: decarboxylation to 4-vinylphenol (B1222589) by cinnamate (B1238496) decarboxylase, followed by reduction to 4-ethylphenol by vinyl phenol reductase. wikipedia.org The compound can also interact with yeast cell walls through chemical sorption, potentially binding to lipids and mannoproteins on the cell surface. ebi.ac.uk

Enzymatic Inhibition and Substrate Specificity Studies (e.g., tyrosinase interactions)

4-Ethylphenol has been identified as a substrate for tyrosinase, a key enzyme involved in melanogenesis and enzymatic browning in fruits and vegetables. Research has demonstrated that mushroom tyrosinase can oxidize 4-ethylphenol, although it is considered a poor substrate for the enzyme. The interaction is complex, as 4-ethylphenol can also act as an inactivator of tyrosinase. This inactivation is a mechanism-based or "suicide" inactivation, where the enzyme converts the substrate into a reactive product that then irreversibly binds to and deactivates the enzyme.

Studies have shown that during the oxidation of 4-ethylphenol by tyrosinase, there is a concurrent inactivation of the enzyme. This process is characterized by both a partition ratio, which represents the number of substrate molecules turned over per inactivation event, and the rate of inactivation. The structure of the phenolic substrate plays a crucial role in its interaction with tyrosinase. For instance, the presence and position of alkyl groups on the phenol ring influence both the substrate activity and the inactivation potential.

Furthermore, investigations into the substrate specificity of tyrosinase have revealed that the enzyme can act on a range of monophenols and diphenols. While 4-ethylphenol is a substrate, its efficiency of conversion and its potential to cause enzyme inactivation are distinct from other phenolic compounds. This specificity is critical for understanding the role of tyrosinase in various biological systems and for the development of effective tyrosinase inhibitors for industrial and cosmetic applications.

Interactive Data Table: Interaction of 4-Ethylphenol with Tyrosinase

ParameterFinding
Substrate Role Acts as a substrate for mushroom tyrosinase, undergoing oxidation.
Enzyme Inactivation Causes mechanism-based or "suicide" inactivation of tyrosinase during its oxidation.
Substrate Quality Considered a poor substrate for tyrosinase.
Structural Influence The ethyl group at the para-position influences its binding and interaction with the enzyme's active site.

Biosynthesis and Induction of 4-Ethylphenol in Biological Systems (e.g., plants, microorganisms)

The biosynthesis of 4-ethylphenol is predominantly associated with the metabolic activity of microorganisms, particularly the yeast Brettanomyces bruxellensis (also known by its teleomorph name Dekkera bruxellensis). This yeast is a common contaminant in the winemaking industry, where it is responsible for producing 4-ethylphenol and other related volatile phenols that can impart undesirable "off-flavors" often described as "barnyard" or "medicinal".

The biosynthetic pathway involves a two-step enzymatic conversion of hydroxycinnamic acids, which are naturally present in grape must. The primary precursor for 4-ethylphenol is p-coumaric acid.

Decarboxylation: The first step is the decarboxylation of p-coumaric acid to 4-vinylphenol. This reaction is catalyzed by the enzyme cinnamate decarboxylase.

Reduction: The intermediate, 4-vinylphenol, is then reduced to 4-ethylphenol by the enzyme vinylphenol reductase.

The expression and activity of these enzymes are crucial for the production of 4-ethylphenol. The presence of the precursor, p-coumaric acid, is a prerequisite for this pathway to occur. While Brettanomyces is the most well-known producer, other microorganisms, including some bacteria, have also been shown to have the capacity to produce 4-ethylphenol, although typically to a lesser extent.

The induction of this biosynthetic pathway is influenced by several factors in the environment. In winemaking, the concentration of ethanol (B145695), the availability of nutrients, and the pH of the wine can all impact the growth of Brettanomyces and its production of volatile phenols. For instance, the presence of ethanol can stimulate the activity of the enzymes involved in this pathway.

While plants are the source of the p-coumaric acid precursor, the direct biosynthesis of 4-ethylphenol within plant tissues is not a significant pathway. The primary role of plants in this context is to provide the necessary substrates for microbial transformation during fermentation processes.

Interactive Data Table: Biosynthesis of 4-Ethylphenol

FactorDescription
Primary Microorganism Brettanomyces bruxellensis (Dekkera bruxellensis)
Precursor Compound p-Coumaric acid
Enzymatic Pathway A two-step process involving cinnamate decarboxylase and vinylphenol reductase.
Intermediate Compound 4-Vinylphenol
Inducing Factors Presence of precursor, ethanol concentration, nutrient availability, pH.

Advanced Applications in Materials Science and Green Chemistry

Pharmaceutical Co-Crystals for Enhanced Performance (non-clinical focus)

Co-crystallization, a technique that combines an active pharmaceutical ingredient (API) with a benign coformer molecule in a crystalline lattice, has emerged as a powerful tool in pharmaceutical sciences. The interaction between benzoic acid and 4-ethylphenol (B45693) is a prime example of the hydrogen bonding that facilitates the formation of such co-crystals.

A primary challenge with many pharmaceutical compounds is their low aqueous solubility, which can limit their bioavailability. Co-crystallization offers a strategy to overcome this by altering the crystal lattice, thereby modifying properties like solubility and dissolution rate without changing the chemical nature of the API.

For instance, studies on various APIs have demonstrated significant improvements in their physicochemical properties upon co-crystallization with suitable coformers, including benzoic acid derivatives. The formation of co-crystals can disrupt the stable crystal packing of a poorly soluble drug, leading to a higher dissolution rate. Research on chlorbipram, a phosphodiesterase-4 inhibitor, showed that its co-crystals with gentisic acid and salicylic (B10762653) acid had markedly increased solubility and intrinsic dissolution rates compared to the pure drug. nih.gov Similarly, co-crystals of the antifungal drug itraconazole (B105839) with 1,4-dicarboxylic acids exhibited dissolution rates comparable to the amorphous form of the drug, which is known for its higher oral bioavailability, while also providing the long-term stability of a crystalline solid. nih.gov

The selection of the coformer is critical. In a study involving the antipsychotic drug paliperidone, co-crystals formed with 4-hydroxybenzoic acid and 4-aminobenzoic acid both displayed much faster dissolution rates in simulated gastric fluid than the original API. rsc.org This enhancement is attributed to the new solid-state interactions within the co-crystal structure. The table below summarizes findings from a study on chlorbipram (ChBP) co-crystals, illustrating the impact of different coformers on key physicochemical properties. nih.gov

Interactive Data Table: Physicochemical Properties of Chlorbipram (ChBP) and its Co-crystals

Compound Solubility (μg/mL) Intrinsic Dissolution Rate (μ g/min/cm ²) Peak Blood Concentration (ng/mL)
ChBP 2561.3 ± 150.4 537.9 ± 12.0 51.3 ± 15.1
ChBP-GA (Gentisic Acid) 3724.4 ± 58.7 721.3 ± 8.0 165.8 ± 50.9
ChBP-SA (Salicylic Acid) 2897.4 ± 81.9 614.4 ± 13.2 105.3 ± 35.6

Data sourced from a 2020 study on chlorbipram co-crystals. nih.gov

Crystal engineering is the rational design of functional molecular solids by controlling intermolecular interactions. In the context of pharmaceutical co-crystals, it involves selecting coformers that will interact with the API in a predictable manner, primarily through hydrogen bonds, to create a desired crystal structure with improved properties.

The combination of a carboxylic acid (like benzoic acid) and a phenol (B47542) (like 4-ethylphenol) provides classic hydrogen bond donor-acceptor pairs, forming robust supramolecular synthons. These synthons act as reliable building blocks for crystal engineering. The crystal structure of a co-crystal between the antifungal drug cis-itraconazole and succinic acid, for example, revealed a trimer where the succinic acid molecule bridges two drug molecules through hydrogen-bonding with their triazole groups. nih.gov This precise arrangement is a direct result of crystal engineering principles.

By using different benzoic acid derivatives, researchers can fine-tune the properties of the resulting co-crystals. The crystal structures of four co-crystals of (E)-1,2-di(pyridin-4-yl)ethene with different 4-alkoxy-benzoic acids showed that the acid and base components are consistently linked by O-H⋯N hydrogen bonds, forming linear 2:1 units. epa.gov This demonstrates how the benzoic acid scaffold can be systematically modified to build predictable supramolecular architectures. This targeted approach allows for the creation of pharmaceutical solids with optimized stability and dissolution profiles, enhancing their potential performance.

Development of Functional Materials Utilizing Aromatic Scaffolds

The rigid and versatile nature of the aromatic rings in benzoic acid and its derivatives makes them excellent building blocks for a new generation of functional materials, including advanced polymers and porous crystalline structures.

Benzoic acid derivatives are valuable monomers for creating polymers with unique characteristics. The resulting polymers often exhibit high thermal stability, mechanical strength, and chemical resistance. ontosight.aiontosight.ai For example, a complex organic polymer formed by reacting a benzoic acid derivative with ethenylbenzene (styrene) yields a material suitable for applications in coatings, adhesives, and composites. ontosight.ai The properties of such polymers can be tailored by controlling the synthesis conditions, such as the monomer ratio and the degree of polymerization. ontosight.ai

Furthermore, benzoic acid itself can be incorporated into polymer matrices to create functional materials. Syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO) films can form co-crystalline phases with benzoic acid. mdpi.com Interestingly, the crystalline cavities of the δ form of sPS can isolate individual benzoic acid molecules, preventing the aggregation that typically occurs in the solid state. mdpi.com This ability to segregate guest molecules at a molecular level opens up possibilities for creating materials with precisely controlled additive distributions for various applications. The use of multicomponent reactions, such as the Ugi reaction, has also been explored as a versatile tool for synthesizing polymers from components including benzoic acid, offering a high degree of modularity in macromolecular design. researchgate.net

Benzoic acid and its functionalized derivatives are exceptional ligands for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials consist of metal ions or clusters connected by organic linkers, forming one-, two-, or three-dimensional networks with high porosity and surface area.

The carboxylate group of benzoic acid readily coordinates to metal centers, while the phenyl ring provides a rigid scaffold that can be functionalized to control the resulting framework's geometry, pore size, and chemical environment. nih.govnih.gov The use of benzoic acid derivatives containing additional coordinating groups, such as triazole or pyridine (B92270) moieties, leads to CPs and MOFs with diverse structures and properties. nih.govrsc.orgscirp.org For example, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid has been used to synthesize 2D layered MOFs with zinc, cadmium, cobalt, and nickel. rsc.org Another ligand, 2-(4-carboxybenzyloxy) benzoic acid, has been used to create 1D chain structures with lanthanide ions that exhibit interesting fluorescence properties. publish.csiro.au

Benzoic acid can also act as a "modulator" during MOF synthesis. Adding excess benzoic acid during the synthesis of the well-known MOF UiO-66 can introduce a high concentration of "missing-cluster" defects, which in turn modulates properties like surface area and hydrophobicity. acs.org This demonstrates a sophisticated level of control over the final material's characteristics. The versatility of benzoic acid-based ligands is a cornerstone of modern materials chemistry, enabling the design of functional porous materials for applications in gas storage, separation, and catalysis.

Interactive Data Table: Examples of Benzoic Acid-Based Ligands in CPs and MOFs

Ligand Metal Ion(s) Resulting Structure/Dimensionality Reference
2,4-bis-(triazol-1-yl)-benzoic acid Cd(II), Zn(II) 3D Framework nih.gov
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid Zn(II), Cd(II), Co(II), Ni(II) 2D Layered rsc.org
2-(4-carboxybenzyloxy) benzoic acid Sm(III), Eu(III), Tb(III) 1D Chain publish.csiro.au
3,5-(4-carboxybenzyloxy) benzoic acid Ce(III), Nd(III), Cu(II), Cd(II) 2D and 3D Networks rsc.org

Green Chemistry Approaches in Chemical Synthesis and Supramolecular Assembly

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govcarlroth.com The synthesis and assembly of compounds like benzoic acid and 4-ethylphenol are increasingly being approached through these more sustainable methodologies.

Environmentally benign synthesis methods are being developed for benzoic acid derivatives. One approach involves using water as a solvent at room temperature, as demonstrated in the synthesis of quinazolinyl benzoate (B1203000) and N-4-imidazolphenylbenzamide via the Schotten-Baumann method. brazilianjournals.com.br Another green method is the Williamson ether synthesis of 4-benzyloxy benzoic acid in an aqueous medium, facilitated by a surfactant as a catalyst, which avoids the need for toxic organic solvents. researchgate.net Solid acid catalysts, such as H-Beta zeolite, have also been used for the clean and efficient dehydration of 2-(4′-ethylbenzoyl) benzoic acid to produce 2-ethylanthraquinone, a valuable industrial chemical. researchgate.net These methods often offer advantages such as lower energy consumption, reduced waste, and improved safety. wjpmr.com

Supramolecular assembly, the spontaneous organization of molecules into ordered structures via non-covalent interactions, is inherently a green process. nih.gov The interactions between benzoic acid (hydrogen bond donor/acceptor) and 4-ethylphenol (hydrogen bond donor/acceptor, π-system) are classic examples of the forces that drive self-assembly. This process can be guided in green solvents, particularly water. Inspired by biological systems, where molecules like polyphenols self-assemble to create complex functional structures, chemists are exploring how to control the assembly of smaller aromatic molecules. nih.gov The formation of supramolecular solvents (SUPRASs), which are nanostructured liquids formed from the self-assembly of amphiphilic compounds in colloidal solutions, represents another frontier in green chemistry. researchgate.net These approaches harness the intrinsic properties of molecules to build complex architectures from the bottom-up, minimizing waste and energy input.

Solvent-Free and Reduced-Solvent Co-Crystallization Techniques

The formation of co-crystals traditionally relies on solution-based methods, which often involve significant solvent usage, leading to environmental concerns and potential solvent inclusion in the final product. To circumvent these issues, solvent-free and reduced-solvent techniques have emerged as greener alternatives for co-crystal synthesis. These methods are particularly relevant for the co-crystallization of benzoic acid and 4-ethylphenol, offering enhanced control over polymorphism and crystal morphology.

Mechanochemical grinding is a prominent solvent-free method that involves the mechanical milling of the solid reactants. This process can induce solid-state reactions and phase transformations, leading to the formation of co-crystals. Neat grinding, where the two components are ground together without any added solvent, has been successfully employed for the synthesis of various co-crystals. rsc.org For the benzoic acid and 4-ethylphenol system, this would involve milling the two crystalline powders together in a specific stoichiometric ratio until a new crystalline phase is formed.

Liquid-assisted grinding (LAG) is a variation of mechanochemical synthesis where a small, catalytic amount of a liquid is added to the solid reactants during grinding. researchgate.netresearchgate.net This liquid phase can accelerate the co-crystallization process by facilitating molecular transport and enhancing the kinetics of phase transformation. researchgate.net The choice of the liquid is crucial and can influence the resulting co-crystal polymorph. nih.gov For the benzoic acid; 4-ethylphenol system, a range of solvents could be screened to optimize the formation of the desired co-crystal phase.

Another reduced-solvent technique is resonant acoustic mixing, which utilizes low-frequency acoustic energy to create a uniform shear field, promoting mixing and contact between the components. This method has been shown to be effective in forming co-crystals with a higher success rate compared to traditional liquid-assisted grinding in some cases. google.com

The selection of a suitable co-crystallization technique depends on the specific properties of the components and the desired outcome. The table below summarizes key aspects of these solvent-free and reduced-solvent methods.

Technique Description Key Advantages Considerations for Benzoic Acid; 4-Ethylphenol
Neat Grinding Mechanical milling of solid components without any solvent.Environmentally friendly (solvent-free), simple, can access unique polymorphs.Potential for amorphization, requires careful control of milling parameters (frequency, time).
Liquid-Assisted Grinding (LAG) Mechanical milling with a small amount of a liquid phase. researchgate.netresearchgate.netFaster reaction rates, improved crystallinity, potential for polymorphic control. researchgate.netnih.govThe choice of solvent is critical and can affect the final crystal form. nih.gov
Resonant Acoustic Mixing Utilizes low-frequency acoustic energy for mixing and co-crystal formation. google.comHigh success rate, uniform mixing, scalable. google.comRequires specialized equipment.

Research into the co-crystallization of benzoic acid with other molecules, such as theophylline, has demonstrated the feasibility of both slurry and cooling crystallization methods in solution, which can be monitored in-line using techniques like Raman spectroscopy to understand the kinetics of formation. medchemexpress.commdpi.com Similar principles could be applied to develop and optimize the synthesis of benzoic acid; 4-ethylphenol co-crystals using reduced-solvent approaches.

Sustainable Biocatalytic Strategies for Aromatic Compound Production

The production of aromatic compounds like benzoic acid and 4-ethylphenol traditionally relies on chemical synthesis from petroleum-based feedstocks, often involving harsh reaction conditions and generating hazardous waste. Biocatalysis offers a sustainable alternative, utilizing enzymes or whole microorganisms to synthesize these valuable chemicals from renewable resources under mild conditions.

Biocatalytic Synthesis of Benzoic Acid:

Significant progress has been made in the biocatalytic production of benzoic acid. One notable strategy involves the use of engineered Escherichia coli to produce benzoic acid from L-phenylalanine, a renewable feedstock that can be derived from glucose. nih.gov This has been achieved by constructing a non-natural enzymatic cascade within the microbial host. This engineered pathway can efficiently convert L-phenylalanine to benzoic acid in a multi-step process.

Furthermore, a coupled fermentation-biotransformation process has been developed to produce benzoic acid directly from glycerol, a low-cost renewable carbon source. nih.gov This integrated approach combines the fermentative production of L-phenylalanine with its subsequent in-situ biotransformation to benzoic acid, achieving significantly higher titers than natural biosynthetic pathways. nih.gov The enzymes involved in the conversion of benzoic acid to catechol in bacteria have also been studied, providing insights into the metabolic pathways of this aromatic acid. nih.gov

Biocatalytic Synthesis of 4-Ethylphenol:

The biosynthesis of 4-ethylphenol is known to occur in certain microorganisms, such as the yeast Brettanomyces, which can produce it in wine and beer. wikipedia.org The biochemical pathway involves a two-step conversion of p-coumaric acid, an abundant phenolic acid in plants.

Decarboxylation: The enzyme cinnamate (B1238496) decarboxylase catalyzes the decarboxylation of p-coumaric acid to 4-vinylphenol (B1222589).

Reduction: Subsequently, the enzyme vinyl phenol reductase reduces 4-vinylphenol to 4-ethylphenol. wikipedia.org

The enzyme 4-ethylphenol methylenehydroxylase, found in Pseudomonas putida, is also involved in the biotransformation of 4-ethylphenol and other 4-alkylphenols. sigmaaldrich.com These natural pathways provide a foundation for developing engineered biocatalytic systems for the sustainable production of 4-ethylphenol from renewable lignocellulosic biomass, which is a rich source of p-coumaric acid.

The table below summarizes the key features of the biocatalytic routes for the production of benzoic acid and 4-ethylphenol.

Compound Feedstock Biocatalyst Key Enzymes/Pathways Advantages
Benzoic Acid L-Phenylalanine, Glycerol nih.govEngineered Escherichia coli nih.govNon-natural enzyme cascade, Coupled fermentation-biotransformation nih.govRenewable feedstock, mild reaction conditions, high yields. nih.gov
4-Ethylphenol p-Coumaric acid wikipedia.orgBrettanomyces (yeast), Engineered microorganismsCinnamate decarboxylase, Vinyl phenol reductase wikipedia.orgUtilization of renewable plant-based precursors, potential for "green" synthesis.

The development of these biocatalytic strategies aligns with the principles of green chemistry by utilizing renewable feedstocks, reducing energy consumption, and minimizing waste generation. The integration of these sustainable production methods for the individual components of the benzoic acid; 4-ethylphenol co-crystal represents a significant step towards greener processes in materials science.

Q & A

Basic: What are the primary metabolic pathways of benzoic acid and 4-ethylphenol in mammals, and how do interspecies variations impact experimental design?

Benzoic acid and 4-ethylphenol are metabolized via distinct pathways. In humans, benzoic acid conjugates with glycine to form hippuric acid, while 4-ethylphenol arises from ethylbenzene metabolism via hepatic cytochrome P-450-mediated hydroxylation (predominantly CYP2E1/CYP1A2) and subsequent glucuronidation/sulfation . Rodents, however, exhibit divergent pathways: rats excrete hippuric and benzoic acids as major metabolites, whereas rabbits prioritize glucuronidated derivatives . These interspecies differences necessitate careful selection of animal models for toxicity studies. For example, using rats to mimic human metabolism of 4-ethylphenol may require supplementation with microsomal enzymes to account for low endogenous production (0.3% of total metabolites in rats vs. higher human excretion) .

Advanced: How can researchers resolve contradictory data on benzoic acid’s genotoxicity across in vitro and in vivo studies?

Conflicting genotoxicity results (e.g., mixed outcomes in bacterial reverse mutation assays vs. negative carcinogenicity in mice) often stem from methodological variability. Key factors include:

  • Dose dependency : Maternally toxic concentrations (>4% sodium benzoate in rats) may confound fetal effects .
  • Assay specificity : Negative dermal carcinogenicity in mice (0.016% benzoic acid) contrasts with positive in vitro results due to differences in metabolic activation .
  • Exposure route : Oral vs. dermal administration alters bioavailability and metabolite profiles.
    To reconcile discrepancies, researchers should standardize protocols using OECD guidelines, incorporate metabolic activation systems (e.g., S9 liver fractions), and prioritize in vivo models with pharmacokinetic profiling .

Basic: What analytical techniques are most reliable for quantifying benzoic acid and 4-ethylphenol in biological matrices?

  • GC/MS : Effective for urinary metabolites (e.g., hippuric acid, 4-ethylphenol) with derivatization (e.g., MSTFA) to enhance volatility. Intra-day reproducibility (RSD <5%) is achievable with internal standards like deuterated benzoic acid .
  • LC-MS : Offers superior sensitivity for low-concentration benzoic acid in complex matrices (e.g., plasma). Column choices (e.g., C18 phases) and mobile phase pH (2.5–3.0) optimize resolution .
  • Conductometry : Useful for studying benzoic acid’s dissociation in solvent mixtures (e.g., water-methanol), though limited to in vitro systems .

Advanced: What molecular mechanisms underlie microbial resistance to benzoic acid, and how can this inform preservation strategies?

In Saccharomyces cerevisiae, benzoic acid resistance is mediated by multidrug transporters like Tpo1, regulated by transcription factors Gcn4 and Stp1 under nitrogen limitation . Key findings:

  • TPO1 upregulation : 3–5-fold increase post-exposure, independent of Pdr1/Pdr3 pathways.
  • Metabolic cross-talk : Benzoic acid depletes intracellular polyamines (e.g., spermidine), triggering stress-response pathways.
    Researchers can exploit these mechanisms by:
  • Engineering yeast strains with TPO1 knockouts to enhance preservative efficacy.
  • Combining benzoic acid with nitrogen-rich media to suppress transporter expression .

Advanced: How do coexposure scenarios (e.g., ethylbenzene and benzoic acid) complicate metabolite tracking, and what experimental models address this?

Coexposure to ethylbenzene and benzoic acid leads to overlapping urinary metabolites (e.g., mandelic acid from both compounds) . Solutions include:

  • Isotope labeling : Use deuterated ethylbenzene to distinguish its metabolites (e.g., d5-4-ethylphenol) via mass spectrometry .
  • Compartmental modeling : Rat hepatocyte microsomes can isolate pathways (e.g., ethylbenzene → 4-ethylphenol vs. benzoic acid → hippurate) .
  • Cross-species validation : Humanized mouse models (e.g., CYP2E1-transgenic) improve translational relevance for occupational exposure studies .

Basic: What are the thermodynamic properties of benzoic acid derivatives, and how do they influence solvent selection in synthesis?

  • 4-Ethoxybenzoic acid : High melting point (166–168°C) and low aqueous solubility necessitate polar aprotic solvents (e.g., DMSO) for reactions.
  • 4-Hydroxybenzoic acid : Hydrogen bonding (ΔHsublimation = 105 kJ/mol) complicates recrystallization; ethanol/water mixtures (70:30 v/v) optimize yield .
    Thermodynamic data (e.g., vapor pressure, ΔGsolvation) from NIST databases guide solvent selection to avoid side reactions like esterification .

Advanced: How do researchers address artifacts in metabolite identification during GC/MS-based metabolomics?

Common artifacts include:

  • Derivatization byproducts : MSTFA can generate trimethylsilyl ethers of non-target compounds.
  • Column bleed : Polysiloxane degradation mimics benzoic acid fragments (m/z 105, 77).
    Mitigation strategies:
  • Blank subtraction : Run solvent-only samples to identify column-specific peaks.
  • Multivariate analysis : PCA distinguishes biological variation (e.g., TCA cycle intermediates) from technical noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.